[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Overview
Description
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that combines an indole moiety with a piperazine ring and a thiophene group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole nucleus, a common structural motif in many bioactive molecules, adds to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with piperazine under acidic conditions to form the intermediate [4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanol. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a Lewis acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antiviral and anticancer agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes involved in viral replication or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-benzylmethanone
- [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-furan-2-ylmethanone
- [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-2-ylmethanone
Uniqueness
What sets [4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone apart from similar compounds is the presence of the thiophene group. This heterocyclic ring imparts unique electronic properties and enhances the compound’s ability to interact with biological targets. Additionally, the combination of the indole and piperazine rings provides a versatile scaffold for further chemical modifications and optimization for specific applications .
Properties
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS.C2H2O4/c22-18(17-6-3-11-23-17)21-9-7-20(8-10-21)13-14-12-19-16-5-2-1-4-15(14)16;3-1(4)2(5)6/h1-6,11-12,19H,7-10,13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRONNLWJFJHKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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